6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
CAS No.: 669726-49-2
Cat. No.: VC2507644
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669726-49-2 |
|---|---|
| Molecular Formula | C17H12ClNO2 |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) |
| Standard InChI Key | XJIIWWXZEKPFPP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS No. 669726-49-2) is a quinoline derivative characterized by a 2-methylphenyl group at position 2, a chlorine atom at position 6, and a carboxylic acid group at position 4 of the quinoline core structure. The compound's molecular structure consists of three aromatic rings: a quinoline bicyclic system and a methylphenyl moiety, connected through a C-C bond .
Physical and Chemical Data
The comprehensive physical and chemical properties of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
Structural Features
The molecule possesses several notable structural features that contribute to its chemical behavior and potential applications:
-
The quinoline heterocycle provides a rigid, planar framework with nitrogen as a hydrogen bond acceptor.
-
The carboxylic acid group at position 4 offers hydrogen bond donor and acceptor capabilities, making it suitable for interactions with biological targets.
-
The chlorine substituent at position 6 enhances lipophilicity and can influence binding interactions through halogen bonding .
-
The 2-methylphenyl group introduces steric bulk and hydrophobicity, potentially affecting the compound's ability to interact with biological receptors .
Applications and Research Findings
Research Applications
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is primarily used as a research chemical, with applications in medicinal chemistry and organic synthesis. Its quinoline core structure makes it particularly interesting for drug discovery efforts, as quinoline derivatives have historically demonstrated a wide range of biological activities.
Similar Compounds and Structural Analogues
Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid:
Structural Analogues
Table 2: Structural Analogues of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
These structural analogues share the quinoline-4-carboxylic acid core but differ in substituents at positions 2 and 6, which can significantly affect their physicochemical properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume